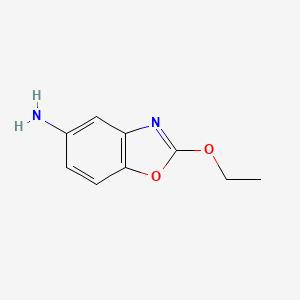

2-Ethoxy-1,3-benzoxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

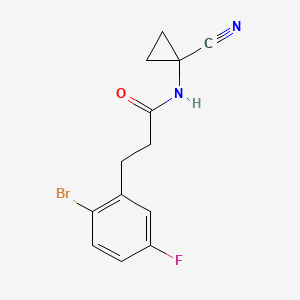

2-Ethoxy-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is used for research purposes .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-1,3-benzoxazol-5-amine is based on the benzoxazole skeleton, which is a bicyclic planar molecule . It contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds .Chemical Reactions Analysis

Amines, such as 2-Ethoxy-1,3-benzoxazol-5-amine, are good nucleophiles and can react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

2-Ethoxy-1,3-benzoxazol-5-amine is utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, some novel derivatives have shown good to moderate activities against test microorganisms, indicating its relevance in developing new antimicrobial agents (Bektaş et al., 2010).

Catalysis and Amination Processes

This compound plays a crucial role in catalysis, particularly in C-H amination processes. Studies have shown that its derivatives can act as efficient amino sources in catalytic reactions, leading to improved amidation efficiency (Park et al., 2015). Additionally, electrochemical methods have been developed to couple benzoxazoles and amines, forming 2-aminobenzoxazoles, which are significant in various chemical syntheses (Gao et al., 2014).

Pharmaceutical Applications

In the realm of medicinal chemistry, derivatives of 2-Ethoxy-1,3-benzoxazol-5-amine have been explored for their potential in inhibiting specific biological processes. For example, certain derivatives have been investigated for their ability to inhibit glial GABA uptake, which could have implications for neurological therapies (Falch et al., 1999).

Material Science and Nano-Technology

The compound's derivatives have been used in material science, particularly in the synthesis of nano-structured materials. For instance, research has shown its application in creating nano-structured ceria (CeO2) from benzoxazine dimer complexes, demonstrating its versatility in advanced material synthesis (Veranitisagul et al., 2011).

Advanced Organic Synthesis

2-Ethoxy-1,3-benzoxazol-5-amine and its derivatives have also been utilized in advanced organic synthesis techniques. They serve as key intermediates in the synthesis of complex organic molecules, highlighting their importance in diverse synthetic strategies (Chanda et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethoxy-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHMFXCXSMBONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1,3-benzoxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740897.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)

![2-phenyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2740909.png)

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)